1,4-Dioxa-7-azaspiro[4.5]dec-9-ene CAS number and synonyms
1,4-Dioxa-7-azaspiro[4.5]dec-9-ene CAS number and synonyms
The following technical guide details the chemical identity, structural characteristics, synthesis, and applications of 1,4-Dioxa-7-azaspiro[4.5]dec-9-ene (CAS 84794-18-3). This document is structured for researchers and drug development professionals requiring high-fidelity data on this specific heterocyclic scaffold.
[1]
Chemical Identity & Core Data
1,4-Dioxa-7-azaspiro[4.5]dec-9-ene is a protected bicyclic amine, specifically the ethylene ketal of 1,2,3,6-tetrahydropyridin-3-one .[1] It serves as a critical intermediate in the synthesis of complex alkaloids and pharmaceutical agents targeting the Central Nervous System (CNS), particularly where a rigidified 3-piperidone scaffold is required.
Nomenclature & Identifiers
| Property | Detail |
| CAS Number | 84794-18-3 |
| IUPAC Name | 1,4-Dioxa-7-azaspiro[4.5]dec-9-ene |
| Common Synonyms | 3,3-Ethylenedioxy-1,2,3,6-tetrahydropyridine; 5-Oxo-1,2,5,6-tetrahydropyridine ethylene ketal; Protected 3-piperidone enone |
| Molecular Formula | C |
| Molecular Weight | 141.17 g/mol |
| SMILES | C1COCC12C=CCN2 |
| InChI Key | (Isomer specific) |
Structural Analysis
The compound features a spiro[4.5] system where a 1,3-dioxolane ring (acetal protection) is fused to a tetrahydropyridine ring at the C3 position (pyridine numbering). The "7-aza" designation in spiro numbering corresponds to the nitrogen atom at position 1 of the original piperidine ring. The "9-ene" indicates unsaturation between carbons 4 and 5 of the piperidine ring (C9 and C10 in spiro numbering), adjacent to the spiro center.
This specific unsaturation (allylic to the acetal) makes the scaffold a versatile "masked" enone, capable of undergoing further functionalization such as conjugate additions (after deprotection) or N-alkylation.
Synthesis & Reactivity Profile[5]
Synthetic Logic
The synthesis of 1,4-Dioxa-7-azaspiro[4.5]dec-9-ene addresses the instability of the free 3-piperidone enone. 3-Piperidones are prone to polymerization and oxidation; the ethylene ketal serves as a robust protecting group. The "dec-9-ene" unsaturation is typically introduced via elimination strategies or retained from pyridine precursors.
Primary Route: Dieckmann Condensation & Elimination
This route builds the piperidone ring first, protects it, and then introduces unsaturation.[2]
-
Cyclization: N-protected glycine ester reacts with acrylate derivatives (Dieckmann condensation) to form N-protected 3-piperidone.
-
Protection: The ketone is protected as an ethylene ketal using ethylene glycol and
-TsOH (Dean-Stark conditions). -
Unsaturation:
-
Method A (Oxidation): Selenoxide elimination (PhSeCl followed by oxidation) introduces the double bond.
-
Method B (Dehydrogenation): IBX oxidation or palladium-mediated dehydrogenation of the protected intermediate.
-
Alternative Route: Partial Reduction of Pyridine
Selective reduction of 3-alkoxypyridines or 3-pyridinols followed by ketalization can yield the target directly, though regioselectivity (1,2,3,6- vs 1,2,3,4-tetrahydro) is often challenging to control.[2]
Experimental Protocol (Representative)
Note: This protocol describes the protection and subsequent unsaturation of a 3-piperidone intermediate.
Step 1: Ketalization
-
Reagents: 1-Benzyl-3-piperidone (10 mmol), Ethylene glycol (15 mmol),
-Toluenesulfonic acid (0.5 mmol). -
Solvent: Toluene (50 mL).
-
Procedure: Reflux with a Dean-Stark trap for 12 hours. Monitor water collection.[2]
-
Workup: Wash with saturated NaHCO
, brine, dry over MgSO , and concentrate.
Step 2: Introduction of Unsaturation (9-ene)
-
Reagents: LDA (1.1 equiv), PhSeCl (1.1 equiv) in THF at -78°C.
-
Procedure: Generate the enolate of the deprotected precursor or use oxidative methods on the ketal if compatible. Note: For the CAS 84794-18-3, the double bond is often present before final N-deprotection if starting from pyridine.
-
Purification: Flash column chromatography (Hexane/EtOAc).
Applications in Drug Development[5]
The 1,4-Dioxa-7-azaspiro[4.5]dec-9-ene scaffold is a high-value "chiral pool" mimic and building block. Its structural rigidity and functional handles (amine, masked enone) make it ideal for:
Alkaloid Synthesis
The 3-piperidone core is ubiquitous in alkaloids. This spiro-ketal serves as a precursor for:
-
Arecoline Analogs: Muscarinic acetylcholine receptor agonists.[2]
-
Anabasine Derivatives: Nicotinic receptor ligands.[2]
-
Febrifugine Analogs: Anti-malarial agents where the 3-ketone is essential for bioactivity.
Pharmacophore Scaffolding
In medicinal chemistry, the spiro-ketal group is often maintained to improve metabolic stability (blocking metabolic soft spots on the piperidine ring) or hydrolyzed late-stage to reveal the ketone for hydrogen bonding.
-
GPCR Ligands: The rigid spiro cycle reduces entropic penalties upon binding.[2]
-
Kinase Inhibitors: The amine (N7) allows for coupling to hinge-binding motifs, while the ketal projects into solvent-exposed regions.
Reactivity & Handling[5]
-
Stability: The ketal is stable to basic and nucleophilic conditions (e.g., LiAlH
reduction, Grignard addition to N-carbonyls).[2] -
Deprotection: Hydrolysis occurs readily with aqueous acid (HCl/THF) to regenerate the
-unsaturated ketone (enone), which is highly reactive.
Safety & Handling
-
Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335).[2]
-
Storage: Store under inert atmosphere (Nitrogen/Argon) at 2-8°C. The double bond makes it susceptible to oxidation over prolonged exposure to air.
-
PPE: Standard laboratory PPE (gloves, goggles, fume hood) is mandatory.[2]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12394773, 1,4-Dioxa-7-azaspiro[4.5]decane. (Saturated analog reference for physical properties). Retrieved from [Link]
